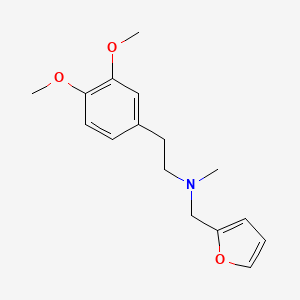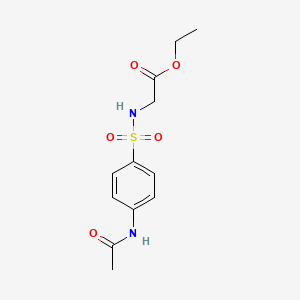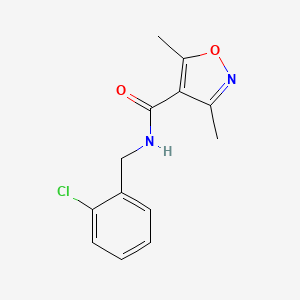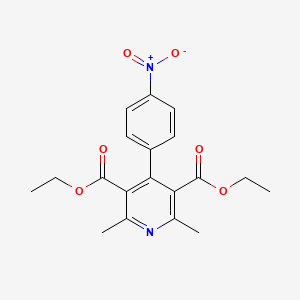![molecular formula C16H20Cl2N2O B5000084 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B5000084.png)
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(Bicyclo[221]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea is a complex organic compound characterized by its unique bicyclic structure and dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea typically involves multiple steps, starting from readily available precursors. One common route includes the reaction of bicyclo[2.2.1]hept-2-yl derivatives with ethylating agents, followed by the introduction of the dichlorophenyl group through a urea formation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bicyclo[2.2.1]hept-2-yl-ethanone: A related compound with a similar bicyclic structure.
2-[(Bicyclo[2.2.1]hept-2-ylmethyl)amino]ethanethiol hydrochloride: Another compound with a bicyclo[2.2.1]hept-2-yl group.
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, acetate: A compound with a different bicyclic structure but similar functional groups.
Uniqueness
1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-(3,4-dichlorophenyl)urea is unique due to its specific combination of a bicyclic structure and dichlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(3,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O/c1-9(13-7-10-2-3-11(13)6-10)19-16(21)20-12-4-5-14(17)15(18)8-12/h4-5,8-11,13H,2-3,6-7H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKRIDPKLWUPHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5000005.png)
![2-[4-[(4-Methylphenyl)methoxy]phenyl]isoindole-1,3-dione](/img/structure/B5000013.png)
![methyl 2-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5000035.png)
![N-[1-(2-adamantyl)ethyl]benzenesulfonamide](/img/structure/B5000036.png)
![4-[3-(2,5-dimethylphenoxy)propyl]morpholine](/img/structure/B5000043.png)
![3-(4-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5000044.png)
![methyl 2-[[2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate](/img/structure/B5000050.png)

![ethyl 2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5000078.png)


![5-[3-(2-chlorophenyl)-2-propen-1-ylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5000114.png)
![N-{4-[(4-methoxy-2-nitrophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5000117.png)

